Ethyl 2-{[2-(diethylcarbamoyl)phenyl]sulfanyl}benzoate
Description
Ethyl 2-{[2-(diethylcarbamoyl)phenyl]sulfanyl}benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . This particular compound features a complex structure with both ester and sulfanyl functional groups, making it a subject of interest in various chemical and industrial applications.
Properties
CAS No. |
62220-66-0 |
|---|---|
Molecular Formula |
C20H23NO3S |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
ethyl 2-[2-(diethylcarbamoyl)phenyl]sulfanylbenzoate |
InChI |
InChI=1S/C20H23NO3S/c1-4-21(5-2)19(22)15-11-7-9-13-17(15)25-18-14-10-8-12-16(18)20(23)24-6-3/h7-14H,4-6H2,1-3H3 |
InChI Key |
UHWODNKEINOEOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1SC2=CC=CC=C2C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[2-(diethylcarbamoyl)phenyl]sulfanyl}benzoate typically involves the esterification of 2-{[2-(diethylcarbamoyl)phenyl]sulfanyl}benzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of acid chlorides and alcohols in the presence of a base catalyst can also be employed to produce esters on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(diethylcarbamoyl)phenyl]sulfanyl}benzoate undergoes various chemical reactions, including:
Reduction: Reduction with lithium aluminum hydride can convert the ester into an alcohol.
Transesterification: The ester can react with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol in the presence of an acid catalyst.
Major Products Formed
Hydrolysis: 2-{[2-(diethylcarbamoyl)phenyl]sulfanyl}benzoic acid and ethanol.
Reduction: Corresponding alcohol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Ethyl 2-{[2-(diethylcarbamoyl)phenyl]sulfanyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-{[2-(diethylcarbamoyl)phenyl]sulfanyl}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The sulfanyl group may also play a role in modulating the compound’s activity and interactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with similar ester functional group but lacks the sulfanyl and diethylcarbamoyl groups.
Methyl 2-{[2-(diethylcarbamoyl)phenyl]sulfanyl}benzoate: Similar structure but with a methyl ester group instead of ethyl.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
